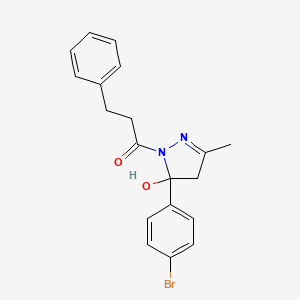![molecular formula C20H24ClNO B5111992 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine](/img/structure/B5111992.png)
1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine, also known as JDTic, is a selective kappa opioid receptor antagonist. It was first synthesized in 2004 by a group of researchers led by Dr. James Traynor at the University of Michigan. JDTic has been widely studied for its potential therapeutic applications in the treatment of various disorders, including depression, anxiety, and substance abuse.
Mécanisme D'action
1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine acts as a selective kappa opioid receptor antagonist, meaning it blocks the activity of the kappa opioid receptor. The kappa opioid receptor is known to play a role in the regulation of mood, stress, and addiction. By blocking the activity of the kappa opioid receptor, 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine is believed to modulate these processes.
Biochemical and Physiological Effects:
1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce drug-seeking behavior in animal models of addiction, as well as to have antidepressant and anxiolytic effects in animal models of depression and anxiety. 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine has a number of advantages for use in lab experiments. It is a highly selective kappa opioid receptor antagonist, meaning it can be used to specifically target the kappa opioid receptor without affecting other receptors. 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine is also relatively stable and easy to synthesize. However, 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine has some limitations for use in lab experiments. It has a relatively short half-life, meaning it may need to be administered frequently. 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine also has limited solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are a number of future directions for research on 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine. One area of research is the potential therapeutic applications of 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine in the treatment of various disorders, including depression, anxiety, and substance abuse. Another area of research is the development of new and more effective kappa opioid receptor antagonists. Finally, research is needed to better understand the mechanisms of action of 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine, including its effects on the HPA axis and other physiological processes.
Méthodes De Synthèse
1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine is synthesized through a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 4-chlorophenol with benzyl chloride to form 4-chlorobenzyl phenyl ether. The second step involves the reaction of 4-chlorobenzyl phenyl ether with 3,5-dimethylpiperidine to form 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine.
Applications De Recherche Scientifique
1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine has been extensively studied for its potential therapeutic applications in the treatment of various disorders, including depression, anxiety, and substance abuse. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction. 1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Propriétés
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c1-15-10-16(2)13-22(12-15)14-17-4-3-5-20(11-17)23-19-8-6-18(21)7-9-19/h3-9,11,15-16H,10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXRGGUYLQLXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(4-Chlorophenoxy)phenyl]methyl]-3,5-dimethylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5111918.png)
![N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5111927.png)
![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111929.png)

![dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5111937.png)
![methyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5111944.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-2-naphthol](/img/structure/B5111956.png)

![4-(4-iodophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5111971.png)
![2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5111982.png)

![2-(ethylthio)ethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5111995.png)
